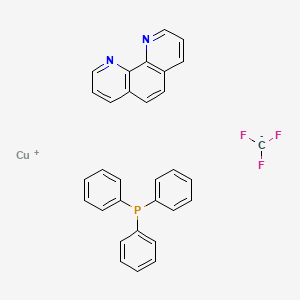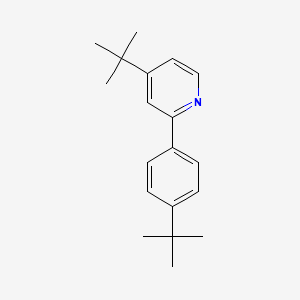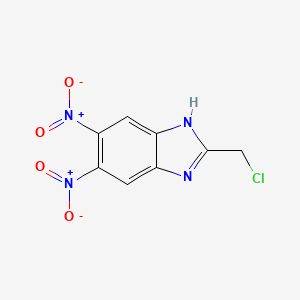
copper(1+);1,10-phenanthroline;trifluoromethane;triphenylphosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copper(1+);1,10-phenanthroline;trifluoromethane;triphenylphosphane is a complex compound that combines copper in its +1 oxidation state with 1,10-phenanthroline, trifluoromethane, and triphenylphosphane. This compound is known for its unique chemical properties and applications in various fields, including organic synthesis and catalysis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of copper(1+);1,10-phenanthroline;trifluoromethane;triphenylphosphane typically involves the reaction of copper(I) tert-butoxide with 1,10-phenanthroline, followed by the addition of trifluoromethyltrimethylsilane and triphenylphosphane . The reaction is carried out under an inert atmosphere to prevent oxidation of the copper(I) species. The resulting product is a thermally stable, single-component reagent that can be easily handled .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product. The compound is typically stored under inert gas to maintain its stability .
Analyse Chemischer Reaktionen
Types of Reactions
Copper(1+);1,10-phenanthroline;trifluoromethane;triphenylphosphane undergoes various types of chemical reactions, including:
Trifluoromethylation: This compound is used as a reagent for the trifluoromethylation of aryl iodides.
Oxidative Trifluoromethylation: It can also be used in the oxidative trifluoromethylation of organoboron reagents and terminal alkynes through C-H activation.
Common Reagents and Conditions
Common reagents used in these reactions include aryl iodides, organoboron reagents, and terminal alkynes. The reactions are typically carried out under mild conditions, often at room temperature, and in the presence of an inert atmosphere to prevent oxidation .
Major Products
The major products formed from these reactions are trifluoromethylated aryl compounds, which are valuable intermediates in organic synthesis and pharmaceutical development .
Wissenschaftliche Forschungsanwendungen
Copper(1+);1,10-phenanthroline;trifluoromethane;triphenylphosphane has a wide range of scientific research applications, including:
Organic Synthesis: It is used as a reagent for the trifluoromethylation of various organic compounds, which is a key step in the synthesis of pharmaceuticals and agrochemicals.
Material Science: It is used in the development of new materials with unique properties, such as enhanced thermal stability and electronic properties.
Wirkmechanismus
The mechanism by which copper(1+);1,10-phenanthroline;trifluoromethane;triphenylphosphane exerts its effects involves the activation of the trifluoromethyl group, which is then transferred to the substrate. The copper(I) center plays a crucial role in stabilizing the reactive intermediates and facilitating the transfer of the trifluoromethyl group . The molecular targets and pathways involved in these reactions include aryl iodides, organoboron reagents, and terminal alkynes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Copper(II) trifluoromethanesulfonate
- Dichloro(1,10-phenanthroline)copper(II)
- Tetrakis(acetonitrile)copper(I) tetrafluoroborate
Uniqueness
Copper(1+);1,10-phenanthroline;trifluoromethane;triphenylphosphane is unique due to its ability to act as a single-component reagent for trifluoromethylation reactions. It is thermally stable and can be easily handled, making it a valuable reagent in organic synthesis . Additionally, its broad substrate scope and tolerance of various functional groups set it apart from other similar compounds .
Eigenschaften
IUPAC Name |
copper(1+);1,10-phenanthroline;trifluoromethane;triphenylphosphane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15P.C12H8N2.CF3.Cu/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;2-1(3)4;/h1-15H;1-8H;;/q;;-1;+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKGOGTMOALVICI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[C-](F)(F)F.[Cu+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H23CuF3N2P |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
575.0 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(4-Methoxy-9H-xanthen-9-yl)ethyl]pyrrolidine](/img/structure/B12518305.png)
![(2S)-3-(3-bromothiophen-2-yl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B12518320.png)

![3-(Hydroxymethyl)-3-methyl-2-oxaspiro[4.5]decan-1-one](/img/structure/B12518329.png)

![Ethyl [(4-iodophenyl)sulfamoyl]acetate](/img/structure/B12518346.png)
![(2R)-3-(3-chlorothiophen-2-yl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B12518354.png)



![2-Thiophenecarboximidamide, N-[3-(2-hexyl-1H-imidazol-4-yl)phenyl]-](/img/structure/B12518384.png)
![4-Chloro-6-[(naphthalen-1-yl)methyl]-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B12518389.png)
